molecular formula C25H22ClN5O2S B11418763 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11418763
M. Wt: 492.0 g/mol
InChI Key: ZLTIUPWFRJMYAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfonyl chlorides, chlorophenylamines, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the triazole ring, leading to different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Triazoles: Compounds like fluconazole and voriconazole, which are used as antifungal agents.

    Quinazolines: Compounds such as gefitinib and erlotinib, which are used in cancer therapy.

Uniqueness

What sets 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine apart is its unique combination of the triazoloquinazoline core with the sulfonyl and chlorophenyl groups. This unique structure imparts specific biological activities and chemical reactivity that are not commonly found in other similar compounds .

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(3-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O2S/c1-25(2,3)16-11-13-19(14-12-16)34(32,33)24-23-28-22(27-18-8-6-7-17(26)15-18)20-9-4-5-10-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28)

InChI Key

ZLTIUPWFRJMYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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